2,4,6-Trimethyl-3-hydroxypyridine
CAS No.: 1123-65-5
Cat. No.: VC21305690
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1123-65-5 |
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Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | 2,4,6-trimethylpyridin-3-ol |
Standard InChI | InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3 |
Standard InChI Key | GWDFAODRANMDFE-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=C1O)C)C |
Canonical SMILES | CC1=CC(=NC(=C1O)C)C |
Introduction
Structural and Molecular Characteristics
2,4,6-Trimethyl-3-hydroxypyridine belongs to the pyridinol family, a class of compounds where a hydroxyl group replaces one hydrogen atom on the pyridine ring. The substitution pattern of the methyl groups creates steric and electronic effects that influence its tautomeric equilibrium and solubility. The compound’s structure has been confirmed via X-ray crystallography and computational modeling, revealing a planar pyridine ring with bond angles consistent with aromaticity .
Table 1: Physical Properties of 2,4,6-Trimethyl-3-hydroxypyridine
The predicted pKa of 11.06 suggests weak acidity, comparable to phenolic compounds, which enables participation in hydrogen bonding and salt formation under alkaline conditions . Spectroscopic studies, including near-edge X-ray absorption fine structure (NEXAFS), have shown that the hydroxyl group’s position significantly affects the electronic distribution, with enhanced charge localization at the nitrogen site in the deprotonated form .
Synthesis and Purification Methods
Industrial-Scale Preparation
A patented method (CN102372667A) outlines the synthesis of 2,4,6-trimethylpyridine precursors, which are subsequently functionalized to yield the hydroxypyridine derivative. The process involves:
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Raw Material Mixing: Combining 2,4,6-trimethylpyridine, industrial ethanol, and concentrated sulfuric acid under controlled stoichiometry .
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Crystallization: Cooling the reaction mixture to induce crystallization, followed by filtration to isolate the crude product.
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Recrystallization: Dissolving the crude material in ethanol-water mixtures at 60–70°C and cooling to 0–5°C to remove impurities such as unreacted starting materials and byproducts .
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Final Purification: Washing with alkaline solutions (e.g., sodium hydroxide) to neutralize residual acids, yielding a product with >99% purity .
Laboratory-Scale Synthesis
Alternative routes include:
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Aryl Bromide Conversion: Reacting 3-bromo-2,4,6-trimethylpyridine with hydroxylating agents at low temperatures (-78°C) to preserve the hydroxyl group’s integrity .
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Baeyer-Villiger Oxidation: Employing ketone precursors in a multi-step sequence involving oxidation and ring rearrangement, though this method is less efficient for large-scale production .
Chemical Reactivity and Stability
Tautomerism and Solvent Effects
The compound exists in equilibrium between its enol (3-hydroxypyridine) and keto (pyridone) forms. In aqueous solutions, hydrogen bonding stabilizes the keto tautomer, as demonstrated by NEXAFS studies . The methyl groups introduce steric hindrance, reducing water accessibility to the hydroxyl oxygen and shifting the equilibrium toward the enol form compared to unsubstituted pyridinols .
Antioxidant Activity
2,4,6-Trimethyl-3-hydroxypyridine exhibits exceptional chain-breaking antioxidant properties. Kinetic studies in styrene autoxidation experiments revealed:
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Reactivity Toward Peroxyl Radicals: Rate constants () exceeding , surpassing conventional antioxidants like α-tocopherol .
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Stability: Indefinite resistance to air oxidation under ambient conditions, attributed to electron-donating methyl groups that stabilize the phenolic radical intermediate .
Table 2: Antioxidant Performance Comparison
Compound | Stability in Air | |
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2,4,6-Trimethyl-3-hydroxypyridine | >12 months | |
α-Tocopherol | 6 months | |
BHT | 3 months |
Applications in Organic Synthesis and Industry
Intermediate in Heterocyclic Chemistry
The compound serves as a precursor for collidinic acid (2,4,6-pyridinetricarboxylic acid) via oxidation with potassium permanganate . Its methyl groups can be selectively functionalized to introduce halides, amines, or carbonyl moieties, enabling the synthesis of complex pharmaceuticals and agrochemicals .
Research Frontiers and Challenges
Solvation Dynamics
Recent molecular dynamics simulations highlight the role of water networks in stabilizing the keto tautomer. Enhanced hydrogen bonding at the nitrogen site lowers the Gibbs free energy difference between tautomers by 2–3 kcal/mol compared to gas-phase calculations .
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